molecular formula C21H23N3O3 B5110210 1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione CAS No. 317814-60-1

1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione

Cat. No. B5110210
CAS RN: 317814-60-1
M. Wt: 365.4 g/mol
InChI Key: SVVYZWDLOZVVPB-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as MMPI or NSC348884 and is a potent inhibitor of the tumor suppressor protein p53. MMPI has been shown to have potential therapeutic applications in cancer treatment and has been studied extensively in recent years.

Mechanism of Action

The mechanism of action of MMPI involves the inhibition of the tumor suppressor protein p53. This protein is responsible for regulating cell growth and preventing the formation of cancer cells. MMPI binds to the p53 protein and inhibits its function, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
MMPI has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce the viability of cancer cells. MMPI has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using MMPI in lab experiments include its potent inhibitory activity against the p53 protein, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in cancer treatment. The limitations of using MMPI in lab experiments include its complex synthesis process, its potential toxicity, and its lack of specificity for the p53 protein.

Future Directions

There are several future directions for research on MMPI. One potential area of research is the development of more specific inhibitors of the p53 protein that have fewer toxic effects. Another area of research is the investigation of the potential therapeutic applications of MMPI in combination with other cancer treatments. Additionally, the use of MMPI in the treatment of other diseases, such as neurodegenerative diseases, could also be explored.

Synthesis Methods

The synthesis of MMPI involves a multi-step process that requires several chemical reactions. The initial step involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form 1-(4-methylphenyl)-3-oxobutane-1,5-dione. This intermediate is then reacted with 4-(4-morpholinyl)aniline to form 1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione. The final product is obtained after purification and isolation of the compound.

Scientific Research Applications

MMPI has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to induce apoptosis or programmed cell death in cancer cells by inhibiting the function of the p53 protein. MMPI has also been shown to have anti-tumor activity in several types of cancer, including breast, lung, and colon cancer.

properties

IUPAC Name

1-(4-methylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-15-2-6-18(7-3-15)24-20(25)14-19(21(24)26)22-16-4-8-17(9-5-16)23-10-12-27-13-11-23/h2-9,19,22H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVYZWDLOZVVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801144463
Record name 1-(4-Methylphenyl)-3-[[4-(4-morpholinyl)phenyl]amino]-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione

CAS RN

317814-60-1
Record name 1-(4-Methylphenyl)-3-[[4-(4-morpholinyl)phenyl]amino]-2,5-pyrrolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317814-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methylphenyl)-3-[[4-(4-morpholinyl)phenyl]amino]-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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